tert-Butyl (7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
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Overview
Description
tert-Butyl (7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is a chemical compound with the molecular formula C15H20BrNO2. It is a derivative of naphthalene, featuring a bromine atom and a tert-butyl carbamate group.
Preparation Methods
The synthesis of tert-Butyl (7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate typically involves the reaction of 7-bromo-1,2,3,4-tetrahydronaphthalene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl (7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl (7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely based on the specific biological context .
Comparison with Similar Compounds
Similar compounds to tert-Butyl (7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate include other naphthalene derivatives with different substituents. For example:
tert-Butyl (6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate: Similar structure but with the bromine atom at a different position.
tert-Butyl (7-chloro-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate: Similar structure but with a chlorine atom instead of bromine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the nature and position of the substituents.
Properties
IUPAC Name |
tert-butyl N-(7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-13-7-5-10-4-6-12(16)8-11(10)9-13/h4,6,8,13H,5,7,9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHJOLJRVVBNOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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